2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid
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Overview
Description
2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both fluoro and methoxy substituents on the pyridine ring, along with an acetic acid moiety, makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid typically involves the introduction of the fluoro and methoxy groups onto the pyridine ring, followed by the addition of the acetic acid moiety. One common method involves the nucleophilic substitution reaction of 2,6-difluoropyridine with methanol in the presence of a base to form 2-fluoro-6-methoxypyridine. This intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-Hydroxy-6-methoxypyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-Methoxypyridin-3-yl)acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The acetic acid moiety can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- (2-Fluoro-6-methoxypyridin-3-yl)boronic acid
Uniqueness
2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the acetic acid moiety also adds to its versatility in various applications.
Properties
Molecular Formula |
C8H8FNO3 |
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Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-3-2-5(4-7(11)12)8(9)10-6/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
HOGDZGQTWWQASX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CC(=O)O)F |
Origin of Product |
United States |
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